1-azido-2-methylbenzene

Catalog No.
S663862
CAS No.
31656-92-5
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-azido-2-methylbenzene

CAS Number

31656-92-5

Product Name

1-azido-2-methylbenzene

IUPAC Name

1-azido-2-methylbenzene

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3

InChI Key

ZKGVLNVASIPVAU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=[N+]=[N-]

Canonical SMILES

CC1=CC=CC=C1N=[N+]=[N-]

The exact mass of the compound Benzene, 1-azido-2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Azido-2-methylbenzene (CAS: 31656-92-5), commonly known as o-tolyl azide, is an ortho-substituted aryl azide utilized extensively as a precursor for triazoles, nitrenes, and mesoionic carbenes. From a procurement and material-selection perspective, its defining attribute is the single ortho-methyl group. This structural feature introduces a highly specific degree of steric hindrance that is absent in unsubstituted phenyl azide or para-substituted analogs, yet avoids the complete steric blocking seen in heavily substituted derivatives like mesityl azide. Consequently, the compound is prioritized in workflows requiring tunable reaction kinetics—such as controlled copper-catalyzed azide-alkyne cycloadditions (CuAAC)—and in the synthesis of sterically congested transition metal ligands where a precise dihedral twist is required for optoelectronic or catalytic performance [1].

Substituting 1-azido-2-methylbenzene with its unhindered counterparts (phenyl azide or p-tolyl azide) or its hyper-hindered analogs (mesityl azide) fundamentally alters process outcomes. In click chemistry, using unhindered azides accelerates the reaction drastically, which can lead to runaway exotherms or premature cross-linking in polymer synthesis, whereas o-tolyl azide intentionally retards the rate for controlled processing [1]. In metal-catalyzed aziridination, replacing o-tolyl azide with mesityl azide completely shuts down the catalytic cycle due to excessive steric bulk, while using p-tolyl azide fails to provide the necessary spatial constraints for enantiomeric differentiation[2]. Furthermore, in the design of mesoionic carbene ligands, lacking the ortho-methyl group results in flat, untwisted molecular geometries, destroying the aggregation-induced emission (AIE) properties required for advanced phosphorescent materials[3].

Catalytic Aziridination Activation Barrier and Yield

In iron-catalyzed asymmetric aziridination, the steric profile of the azide precursor dictates both reactivity and chiral induction. Computational and experimental data show that 1-azido-2-methylbenzene presents an optimal free-energy activation barrier of 21.2 kcal/mol, yielding 64% of the aziridine product with measurable enantiomeric excess (3% ee). In stark contrast, the over-hindered mesityl azide presents an insurmountable barrier of 27.9 kcal/mol, completely shutting down the reaction (0% yield), while the unhindered p-tolyl azide (20.7 kcal/mol) fails to induce any enantiomeric excess [1].

Evidence DimensionFree-energy activation barrier and reaction viability
Target Compound Data21.2 kcal/mol barrier (64% yield, 3% ee)
Comparator Or BaselineMesityl azide (27.9 kcal/mol, 0% yield) and p-tolyl azide (20.7 kcal/mol, 0% ee)
Quantified Difference6.7 kcal/mol lower barrier than mesityl azide, enabling reactivity while maintaining ortho-steric induction.
ConditionsIron complex catalyst supported by a D2-symmetric tetra-NHC, reacting with 1-octene.

Buyers scaling up chiral aziridinations must procure the ortho-tolyl isomer to achieve the 'Goldilocks' balance of maintaining catalyst turnover while providing enough steric bulk for spatial differentiation.

Intentional Retardation of CuAAC Reaction Kinetics

The ortho-methyl group of 1-azido-2-methylbenzene imposes significant steric hindrance during[3+2] cycloadditions. While standard unhindered aryl azides complete copper-catalyzed azide-alkyne cycloadditions (CuAAC) in hours, 1-azido-2-methylbenzene requires an extended reaction time of up to 6 days under identical conditions to reach completion [1].

Evidence DimensionReaction time to completion
Target Compound DataUp to 6 days
Comparator Or BaselineStandard unhindered azides (typically 1-12 hours)
Quantified Difference>10x increase in reaction time due to ortho-steric blocking.
ConditionsStandard CuAAC conditions for triazole formation.

This compound is the preferred precursor when engineers need to intentionally slow down click reactions to prevent runaway exotherms or to sequence multi-step bioconjugations.

Ligand Twisting in Mesoionic Carbene Metal Complexes

When 1-azido-2-methylbenzene is used to synthesize triazolylidene ligands for tricarbonylrhenium(I) complexes, the resulting dihedral angle (α) between the phenyl ring and the triazolylidene ring widens dramatically to 78.6°. This is caused by the steric clash of the ortho-methyl group. In comparison, the complex derived from unsubstituted phenyl azide exhibits a much flatter geometry with a dihedral angle of only 34.6° [1].

Evidence DimensionDihedral angle (α) in resulting metal complex
Target Compound Data78.6° (highly twisted)
Comparator Or BaselinePhenyl azide derivative (34.6°, relatively flat)
Quantified Difference44° increase in dihedral angle.
ConditionsX-ray crystallographic analysis of Re-T-Tol vs Re-Phe complexes.

Procuring the ortho-methyl precursor is strictly required for synthesizing highly twisted organometallic complexes that leverage aggregation-induced emission (AIE) for advanced displays and sensors.

Steric Penalty in Aryl Amide Synthesis Yields

In the synthesis of aryl amides via the reaction of acyl-Bunte salts (or thioacids) with aryl azides, the position of the substituent drastically affects process efficiency. 1-Azido-2-methylbenzene yields only 35% of the desired aryl amide. In contrast, para-substituted azides bearing electron-withdrawing or unhindered groups routinely achieve isolated yields of 82–94% under the same conditions [1].

Evidence DimensionIsolated yield of aryl amide
Target Compound Data35% yield
Comparator Or BaselinePara-substituted azides (82–94% yield)
Quantified Difference47–59% reduction in isolated yield due to ortho-steric hindrance.
ConditionsReaction with benzoic anhydride and sodium thiosulfate in DMF.

Process chemists must account for this severe steric penalty during procurement and scale-up, necessitating higher catalyst loadings or longer reaction times when the ortho-tolyl moiety is strictly required.

Controlled-Kinetics Click Polymerization

Because its ortho-methyl group significantly retards CuAAC reaction rates, 1-azido-2-methylbenzene is the ideal precursor for stepwise polymerizations or sensitive bioconjugations where standard azides would react too violently, causing uncontrolled exotherms or premature cross-linking [1].

Synthesis of AIE-Active Mesoionic Carbene Ligands

The compound is specifically procured to manufacture highly twisted triazolylidene ligands for transition metal complexes. The 78.6° dihedral twist forced by the ortho-methyl group is critical for disrupting intermolecular π-π stacking, thereby enabling aggregation-induced emission (AIE) in advanced phosphorescent materials [2].

Precursor for Moderately Hindered Asymmetric Catalysis

In iron-catalyzed aziridination and related nitrene-transfer reactions, 1-azido-2-methylbenzene provides the exact 'Goldilocks' level of steric bulk needed to induce chiral differentiation (unlike p-tolyl azide) without completely poisoning the catalyst's active site (unlike mesityl azide) [3].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Explosive;Flammable;Irritant;Health Hazard

Other CAS

31656-92-5

Wikipedia

Benzene, 1-azido-2-methyl-

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